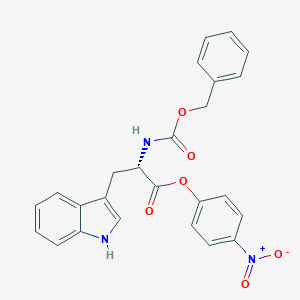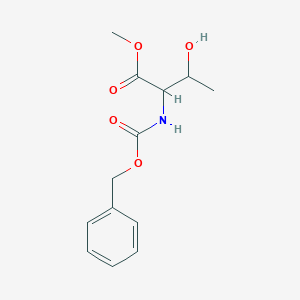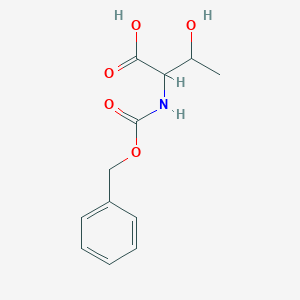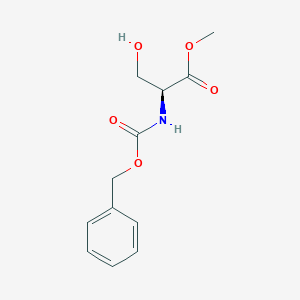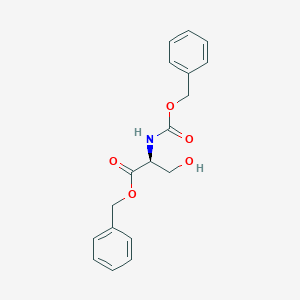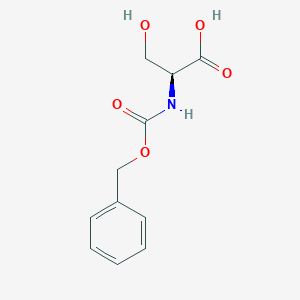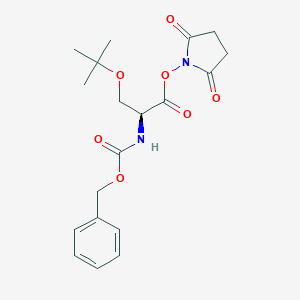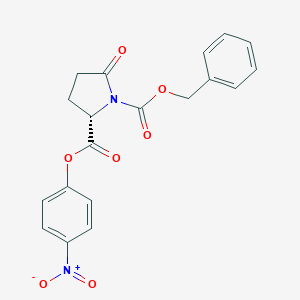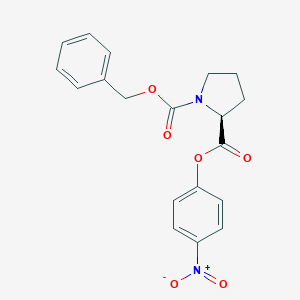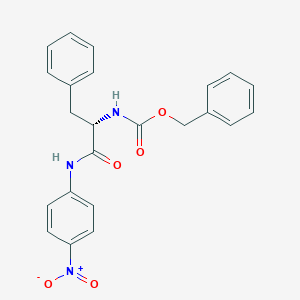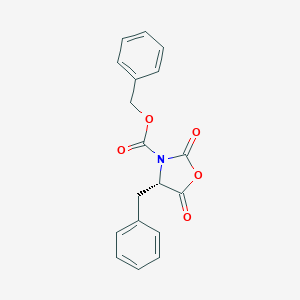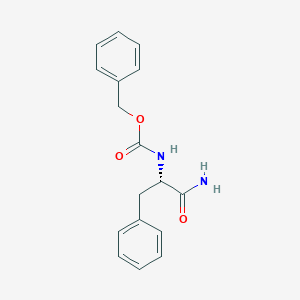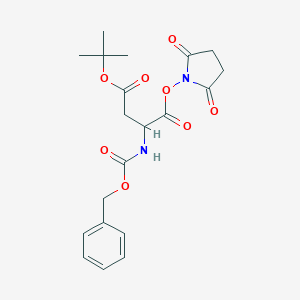
Z-Asp(otbu)-osu
概要
説明
Z-Asp(otbu)-osu, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the tert-butyl ester group provides stability, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp(otbu)-osu typically involves the protection of the amino group of aspartic acid with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified with tert-butyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Z-Asp(otbu)-osu undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester group can be substituted with other functional groups under acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of strong acids like trifluoroacetic acid (TFA).
Hydrolysis: Conducted under basic conditions using reagents like sodium hydroxide (NaOH).
Coupling Reactions: Utilize reagents such as DCC and DMAP.
Major Products Formed
Substitution Reactions: Yield various substituted derivatives depending on the substituent introduced.
Hydrolysis: Produces the corresponding carboxylic acid.
Coupling Reactions: Forms peptide bonds, resulting in dipeptides or longer peptide chains.
科学的研究の応用
Z-Asp(otbu)-osu has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications.
作用機序
The mechanism of action of Z-Asp(otbu)-osu involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butyl ester group stabilizes the molecule. During peptide coupling, the protected amino group is selectively deprotected, allowing for the formation of peptide bonds. This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides .
類似化合物との比較
Similar Compounds
- N-Cbz-L-aspartic acid 4-methyl ester
- N-Cbz-L-aspartic acid 4-ethyl ester
- N-Cbz-L-aspartic acid 4-isopropyl ester
Uniqueness
Z-Asp(otbu)-osu is unique due to the presence of the tert-butyl ester group, which provides enhanced stability compared to other esters. This stability is particularly beneficial in peptide synthesis, where it ensures the integrity of the intermediate compounds and final products.
特性
IUPAC Name |
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSBOKRGDETHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955001 | |
| Record name | 4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-[(benzyloxy)(hydroxy)methylidene]aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3338-32-7 | |
| Record name | tert-Butyl (S)-4-((2,5-dioxo-1-pyrrolidinyl)oxy)-4-oxo-3-(((phenylmethoxy)carbonyl)amino)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-[(benzyloxy)(hydroxy)methylidene]aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (S)-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-Asp(OtBu)-OSu in the synthesis of the oostatic hormone analogs described in the research?
A1: this compound serves as a protected form of aspartic acid, a key amino acid within the oostatic hormone sequence. [, ] The "Z" group (benzyloxycarbonyl) protects the amino group, while "OtBu" (tert-butyl ester) protects the side chain carboxylic acid group of aspartic acid. These protecting groups prevent unwanted side reactions during peptide chain assembly. The "OSu" (N-hydroxysuccinimide ester) acts as an activating group, making the carboxylic acid of aspartic acid more reactive towards the amino group of the next amino acid in the sequence. This facilitates the formation of the peptide bond.
Q2: How does the use of this compound contribute to the overall efficiency of the peptide synthesis process?
A2: The use of this compound offers several advantages for peptide synthesis:
- Protection: The orthogonal protecting groups (Z and OtBu) allow for selective deprotection at later stages, enabling the controlled addition of subsequent amino acids. [, ] This selectivity is crucial for achieving the desired peptide sequence.
- Activation: The OSu ester enhances the reactivity of the carboxylic acid, promoting efficient peptide bond formation and leading to higher yields in each coupling step. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


